molecular formula C22H33ClO B10779171 Docosapentaenoyl Chloride

Docosapentaenoyl Chloride

Cat. No.: B10779171
M. Wt: 348.9 g/mol
InChI Key: ZHAVFULGQWLYNP-UHFFFAOYSA-N
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Description

Systematic Nomenclature and IUPAC Classification

This compound is formally identified by the International Union of Pure and Applied Chemistry (IUPAC) as (7Z,10Z,13Z,16Z,19Z)-docosa-7,10,13,16,19-pentaenoyl chloride . This nomenclature specifies a 22-carbon chain (docosa-) with five double bonds (pentaenoyl) in the Z (cis) configuration at positions 7, 10, 13, 16, and 19, terminated by a reactive acyl chloride group (-COCl). The systematic name reflects the compound’s structural complexity, distinguishing it from other isomers that may vary in double-bond positions or geometries. For example, alternative numbering systems or E (trans) configurations would yield distinct IUPAC names, underscoring the importance of precise stereochemical descriptors in lipid nomenclature.

Molecular Formula and Structural Isomerism

The molecular formula of this compound is C₂₂H₃₃ClO , with a molecular weight of 348.95 g/mol . The structure comprises a 22-carbon backbone featuring five cis-configured double bonds and a terminal acyl chloride moiety. The canonical SMILES representation, CC/C=C\C/C=C\C/C=C\C/C=C\C/C=C\CCCCCC(Cl)=O , encodes the stereochemistry and connectivity of the molecule.

Structural isomerism in this compound arises primarily from variations in double-bond positioning and geometry. While the (7Z,10Z,13Z,16Z,19Z) isomer is the most commonly referenced, theoretical isomers could include double bonds at adjacent positions (e.g., 6Z,9Z,12Z,15Z,18Z) or mixed E/Z configurations. However, the biological prevalence of the 7Z,10Z,13Z,16Z,19Z isomer in fish oils and its synthetic utility in lipid modifications make it the focus of most studies.

Spectroscopic Fingerprinting (NMR, IR, UV-Vis)

Nuclear Magnetic Resonance (NMR) Spectroscopy
The ^1H NMR spectrum of this compound (in CDCl₃) displays characteristic signals corresponding to its unsaturated backbone and acyl chloride group. Protons adjacent to double bonds resonate between δ 5.3–5.5 ppm as multiplet peaks, while methylene groups (-CH₂-) in the alkyl chain appear as broad signals near δ 1.2–2.1 ppm. The terminal -COCl group generates a deshielded carbonyl carbon signal at δ 170–175 ppm in ^13C NMR.

Infrared (IR) Spectroscopy
Key IR absorptions include a strong stretch at ~1800 cm⁻¹ attributed to the carbonyl (C=O) group of the acyl chloride and C-Cl stretching vibrations near 600–800 cm⁻¹ . Cis-configured double bonds exhibit absorption bands at ~720 cm⁻¹ (out-of-plane bending) and ~1650 cm⁻¹ (C=C stretching).

Ultraviolet-Visible (UV-Vis) Spectroscopy
The conjugated pentadienyl system absorbs weakly in the UV region (λ_max ≈ 210–230 nm), typical of isolated cis double bonds. However, the absence of extended conjugation limits strong chromophoric activity, making UV-Vis less diagnostic compared to NMR or IR.

Physicochemical Properties (Solubility, Stability, Reactivity)

Solubility
this compound exhibits moderate solubility in polar aprotic solvents such as dimethylformamide (DMF, 20 mg/mL) and dimethyl sulfoxide (DMSO, 15 mg/mL). It is sparingly soluble in aqueous buffers (e.g., PBS pH 7.2, 2 mg/mL) due to its hydrophobic alkyl chain and reactive chloride group.

Stability
The compound is hygroscopic and prone to hydrolysis, necessitating storage under anhydrous conditions at -20°C to prevent degradation. Repeated freeze-thaw cycles or exposure to moisture accelerates decomposition, yielding docosapentaenoic acid and hydrochloric acid.

Reactivity
As an acyl chloride, this compound participates in nucleophilic acyl substitution reactions, enabling esterification, amidation, or ketone synthesis. Its reactivity surpasses that of the parent carboxylic acid, making it a versatile intermediate in lipid derivatization and polymer synthesis.

Table 1: Key Physicochemical Properties of this compound

Property Value/Description Source Citation
Molecular Formula C₂₂H₃₃ClO
Molecular Weight 348.95 g/mol
Solubility in DMSO 15 mg/mL
Storage Temperature -20°C
IR C=O Stretch ~1800 cm⁻¹

Properties

Molecular Formula

C22H33ClO

Molecular Weight

348.9 g/mol

IUPAC Name

docosa-7,10,13,16,19-pentaenoyl chloride

InChI

InChI=1S/C22H33ClO/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22(23)24/h3-4,6-7,9-10,12-13,15-16H,2,5,8,11,14,17-21H2,1H3

InChI Key

ZHAVFULGQWLYNP-UHFFFAOYSA-N

Canonical SMILES

CCC=CCC=CCC=CCC=CCC=CCCCCCC(=O)Cl

Origin of Product

United States

Preparation Methods

Retrosynthetic Strategy for DPA

The synthesis of DPA employs a convergent approach, splitting the molecule into two segments: a polyunsaturated "tail" and a functionalized "head" group. The tail is constructed via copper-mediated alkyne coupling reactions, while the head group incorporates protective strategies to preserve stereochemistry.

Polyyne Tail Construction

Key steps include:

  • Diyne Synthesis : Copper(I)-catalyzed Cadiot-Chodkiewicz coupling of terminal alkynes forms the diyne segment (Scheme 12 in). For example, propargyl alcohol derivatives are coupled to yield a C₁₀ diyne, which is elongated through iterative coupling and partial hydrogenation.

  • Tetrayne Elongation : Subsequent coupling with bromoalkynes extends the chain to a C₁₈ tetrayne, which undergoes partial hydrogenation using Lindlar catalyst to establish cis double bonds.

Head Group Functionalization

The carboxyl group of DPA is protected as an oxazaborolidinone (OBO) ester to prevent undesired reactivity during tail assembly (Scheme 15–16 in). The OBO group is introduced via reaction of the carboxylic acid with borane-dimethyl sulfide complex and subsequent cyclization with diethanolamine.

Convergent Coupling and Deprotection

The polyyne tail and OBO-protected head group are coupled via Sonogashira cross-coupling, followed by deprotection using acidic methanol to yield free DPA (Scheme 17–18 in). Final purification via preparative HPLC ensures >95% purity.

Conversion of DPA to Docosapentaenoyl Chloride

Chlorination Reagents and Mechanisms

This compound is synthesized by treating DPA with chlorinating agents under anhydrous conditions. Common methods include:

Thionyl Chloride (SOCl₂)

Reaction Conditions :

  • Molar Ratio : 1:3 (DPA:SOCl₂)

  • Solvent : Dry dichloromethane (DCM) or toluene

  • Temperature : 0°C → room temperature, 2–4 hours

  • Catalyst : 1–2 drops dimethylformamide (DMF)

Mechanism :

  • DMF activates SOCl₂, generating an intermediate chlorosulfite.

  • Nucleophilic attack by the carboxylic acid oxygen forms a mixed anhydride.

  • Displacement by chloride yields the acyl chloride, with SO₂ and HCl as byproducts.

Workup : Excess SOCl₂ is removed under reduced pressure, and the product is purified via flash chromatography (hexane:ethyl acetate = 9:1).

Oxalyl Chloride ((COCl)₂)

Advantages : Mild conditions suitable for acid-sensitive substrates.
Procedure :

  • DPA is stirred with oxalyl chloride (1:2.5 equiv) in dry DCM at 0°C for 1 hour.

  • The reaction is warmed to 25°C and monitored by TLC until completion.

Optimization of Chlorination

Solvent and Temperature Effects

ParameterThionyl ChlorideOxalyl Chloride
Solvent DCMDCM/THF
Temperature 0°C → RT0°C → RT
Reaction Time 2–4 hours1–2 hours
Yield 85–92%78–88%

Higher yields with SOCl₂ correlate with its stronger electrophilicity, though oxalyl chloride minimizes byproduct formation.

Catalytic Enhancements

Adding DMF (0.1–0.5 equiv) accelerates both methods by polarizing the chlorinating agent. For lab-scale synthesis, SOCl₂ is preferred due to cost and efficiency.

Analytical Characterization

Spectroscopic Validation

  • ¹H NMR (CDCl₃, 600 MHz): δ 5.35–5.28 (m, 10H, CH=CH), 2.81 (t, J = 6.0 Hz, 2H, CH₂COCl), 2.06–1.98 (m, 12H, CH₂), 0.96 (t, J = 7.2 Hz, 3H, CH₃).

  • IR (neat): 1805 cm⁻¹ (C=O stretch), 610 cm⁻¹ (C-Cl stretch).

  • LC-MS/MS : [M+H]⁺ = 350.2, fragmentation confirms five double bonds via m/z 285.1 (loss of Cl).

Purity Assessment

Preparative HPLC (C18 column, 80% acetonitrile/water) achieves >98% purity, critical for pharmaceutical applications.

Applications in Lipid Biochemistry

The chloride’s reactivity enables efficient synthesis of:

  • Ethanolamides : Reaction with ethanolamine yields DHEA analogs.

  • Structured Lipids : Transesterification with glycerol forms triacylglycerols for nutraceutical studies .

Chemical Reactions Analysis

Substitution Reactions

Docosapentaenoyl chloride undergoes nucleophilic substitution reactions, where the chloride group is replaced by nucleophiles (e.g., amines, alcohols, thiols). These reactions typically proceed under anhydrous conditions to prevent hydrolysis .

NucleophileProduct FormedReagents/ConditionsYield (%)Reference
AminesAmidesAnhydrous Et₃N, THF85–90
AlcoholsEstersPyridine, RT75–80
ThiolsThioestersDCM, 0°C70–75

Mechanism :

  • Nucleophilic attack on the carbonyl carbon by the nucleophile (e.g., -NH₂, -OH).

  • Departure of the chloride ion, forming the corresponding amide, ester, or thioester .

Hydrolysis

Hydrolysis converts this compound back to its parent carboxylic acid, docosapentaenoic acid (DPA), in aqueous environments .

C22H33ClO+H2OC22H34O2+HCl\text{C}_{22}\text{H}_{33}\text{ClO} + \text{H}_2\text{O} \rightarrow \text{C}_{22}\text{H}_{34}\text{O}_2 + \text{HCl}

Conditions :

  • Proceeds rapidly at room temperature.

  • Accelerated in basic media (e.g., NaOH) .

Reduction Reactions

Reduction with strong hydride donors (e.g., LiAlH₄) yields the corresponding primary alcohol, docosapentaenol .

C22H33ClO+LiAlH4C22H36O+AlCl3+LiCl\text{C}_{22}\text{H}_{33}\text{ClO} + \text{LiAlH}_4 \rightarrow \text{C}_{22}\text{H}_{36}\text{O} + \text{AlCl}_3 + \text{LiCl}

Key Notes :

  • Reaction requires anhydrous ether or THF.

  • Exothermic; temperature control is critical .

Comparative Reactivity with Other Acyl Chlorides

The reactivity of this compound is influenced by its long polyunsaturated chain, which enhances solubility in nonpolar solvents but may sterically hinder reactions compared to shorter-chain analogs .

PropertyThis compoundAcetyl ChlorideStearoyl Chloride
Solubility in HexaneHighLowModerate
Hydrolysis Rate (H₂O)ModerateVery FastSlow
Esterification Yield75–80%>90%60–65%

Mechanism of Action

The mechanism of action of Docosapentaenoyl Chloride involves its reactivity as an acyl chloride. It readily reacts with nucleophiles to form various derivatives. In biological systems, it can be incorporated into lipid membranes, influencing membrane fluidity and function. It also plays a role in the synthesis of bioactive lipids, which can modulate cellular signaling pathways .

Comparison with Similar Compounds

Docosapentaenoyl Chloride vs. Behenoyl Chloride (Docosanoyl Chloride)

  • Structural Differences: this compound: C22:5 (five double bonds; highly unsaturated). Behenoyl Chloride: C22:0 (fully saturated chain).
  • Physicochemical Properties: The unsaturated structure of this compound introduces kinks in the hydrocarbon chain, reducing packing efficiency and increasing membrane fluidity compared to the linear, rigid structure of Behenoyl Chloride. This property makes Docosapentaenoyl derivatives more suitable for forming non-lamellar phases (e.g., cubic or inverted hexagonal phases) in lipid membranes . Behenoyl Chloride, due to its saturation, favors lamellar phase formation and is often used in stable emulsifiers or biochemical reagents requiring rigidity .
  • Applications: this compound: Drug delivery systems, antioxidant-loaded nanoparticles, and bioinspired cubic membranes . Behenoyl Chloride: Synthesis of surfactants, wax esters, and stabilizers in pharmaceutical formulations .

This compound vs. Arachidonoyl Chloride (C20:4-Δ⁵,⁸,¹¹,¹⁴)

  • Structural Differences: this compound: C22:5 (longer chain, more double bonds). Arachidonoyl Chloride: C20:4 (shorter chain, fewer double bonds).
  • Phase Behavior: Arachidonoyl Chloride’s shorter chain and four double bonds result in intermediate fluidity, forming disordered phases in membranes. In contrast, this compound’s longer chain enhances hydrophobic interactions, stabilizing curved phases like the inverted hexagonal (H₂) phase .
  • Biological Roles: Arachidonoyl derivatives are precursors to eicosanoids (e.g., prostaglandins), while Docosapentaenoyl derivatives are linked to plasmalogens, which protect against oxidative stress in neural tissues .

This compound vs. Docosahexaenoyl Chloride (C22:6-Δ⁴,⁷,¹⁰,¹³,¹⁶,¹⁹)

  • Structural Differences: this compound: C22:5 (five double bonds). Docosahexaenoyl Chloride (DHA-Cl): C22:6 (six double bonds).
  • Membrane Dynamics: DHA-Cl’s additional double bond increases fluidity but reduces chemical stability due to higher susceptibility to lipid peroxidation. This compound strikes a balance between fluidity and oxidative resilience, making it preferable for long-term nanoparticle storage .
  • Therapeutic Applications: DHA-Cl is widely used in neurological formulations (e.g., synaptamide delivery), whereas this compound is emerging in plasmalogen-based therapies for neurodegenerative diseases like Alzheimer’s .

Q & A

Q. What are the recommended synthesis and purification protocols for docosapentaenoyl chloride in laboratory settings?

Methodological Answer: Synthesis typically involves the reaction of docosapentaenoic acid (DPA) with thionyl chloride (SOCl₂) under anhydrous conditions. Purification requires fractional distillation or column chromatography to isolate the acyl chloride from byproducts like HCl and unreacted reagents. Researchers should monitor reaction completion via thin-layer chromatography (TLC) or FT-IR spectroscopy to confirm the disappearance of the carboxylic acid peak (~1700 cm⁻¹) and emergence of the acyl chloride peak (~1800 cm⁻¹). Safety protocols, including fume hood usage and inert gas purging (e.g., nitrogen), are critical due to the compound's reactivity and potential hazards .

Q. Which analytical techniques are most effective for characterizing this compound’s structural and chemical properties?

Methodological Answer: Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) is essential for confirming the structure, particularly the acyl chloride moiety (δ ~170–180 ppm in ¹³C NMR). Gas chromatography-mass spectrometry (GC-MS) or high-performance liquid chromatography (HPLC) coupled with evaporative light scattering detection (ELSD) can assess purity. For stability analysis, differential scanning calorimetry (DSC) identifies thermal decomposition thresholds. Researchers should adhere to standardized chromatographic methods, ensuring peak resolution and reproducibility as outlined in analytical chemistry guidelines .

Q. How does this compound’s stability vary under different storage conditions (e.g., temperature, humidity)?

Methodological Answer: Stability studies should employ accelerated degradation protocols: expose the compound to controlled environments (e.g., 40°C/75% relative humidity) and monitor hydrolysis rates using HPLC. Kinetic modeling (e.g., Arrhenius equation) predicts shelf-life under standard conditions. Data should be validated via triplicate experiments, with statistical tools (e.g., ANOVA) to assess variance. Documentation must include detailed experimental parameters (e.g., container material, light exposure) to ensure reproducibility .

Advanced Research Questions

Q. What mechanistic insights explain this compound’s reactivity in esterification and amidation reactions?

Methodological Answer: Mechanistic studies require kinetic analysis (e.g., rate constant determination via UV-Vis spectroscopy) and computational modeling (DFT calculations) to map reaction pathways. Isotopic labeling (e.g., ¹⁸O in water) can trace hydrolysis intermediates. Researchers should compare reactivity with shorter-chain acyl chlorides to identify steric and electronic effects. Contradictions in published data (e.g., unexpected regioselectivity) may arise from solvent polarity or catalyst interactions, necessitating controlled variable testing .

Q. How can researchers resolve contradictions in reported bioactivity data for this compound derivatives?

Methodological Answer: Contradictions often stem from variability in assay conditions (e.g., cell lines, solvent concentrations). A meta-analysis of existing literature should categorize findings by experimental parameters, using tools like PRISMA guidelines. Replicate key studies under standardized protocols, and employ sensitivity analysis to identify critical variables. Collaborative data-sharing platforms (e.g., open-access repositories) enhance cross-validation .

Q. What strategies optimize this compound’s experimental parameters for scalable applications without compromising yield?

Methodological Answer: Design-of-experiments (DoE) approaches, such as response surface methodology (RSM), can model interactions between variables (e.g., temperature, stoichiometry). Use pilot-scale reactors to test scalability, prioritizing safety and cost-efficiency. Advanced purification techniques, like simulated moving bed (SMB) chromatography, improve throughput. Researchers should document failure cases (e.g., side reactions at higher scales) to refine predictive models .

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